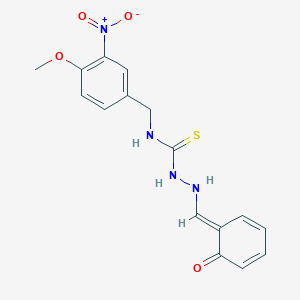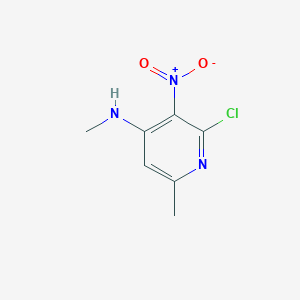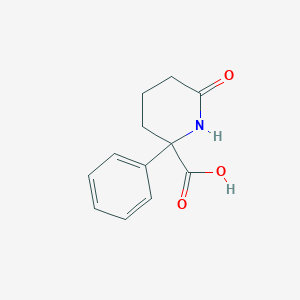
6-Carboxy-6-phenylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Carboxy-6-phenylpiperidin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a derivative of piperidine and is commonly used as a reference compound for the study of psychostimulants and other drugs that affect the central nervous system.
Aplicaciones Científicas De Investigación
6-Carboxy-6-phenylpiperidin-2-one has been widely used as a reference compound in the study of psychostimulants, particularly cocaine and amphetamines. 6-Carboxy-6-phenylpiperidin-2-one is used as a control substance to assess the behavioral effects of these drugs on animals. 6-Carboxy-6-phenylpiperidin-2-one has also been used in the study of drug addiction, as it can induce conditioned place preference in animals, which is a measure of drug reward.
Mecanismo De Acción
6-Carboxy-6-phenylpiperidin-2-one acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor in the brain. By blocking the NMDA receptor, 6-Carboxy-6-phenylpiperidin-2-one can modulate the release of dopamine, which is a neurotransmitter that plays a key role in reward and motivation.
Efectos Bioquímicos Y Fisiológicos
6-Carboxy-6-phenylpiperidin-2-one has been shown to have both stimulant and depressant effects on the central nervous system, depending on the dose and route of administration. At low doses, 6-Carboxy-6-phenylpiperidin-2-one can increase locomotor activity and induce hyperactivity in animals. At higher doses, 6-Carboxy-6-phenylpiperidin-2-one can cause sedation and decrease locomotor activity. 6-Carboxy-6-phenylpiperidin-2-one has also been shown to increase heart rate and blood pressure in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Carboxy-6-phenylpiperidin-2-one is a useful reference compound for the study of psychostimulants and drug addiction, as it can induce conditioned place preference in animals. However, 6-Carboxy-6-phenylpiperidin-2-one has limitations in terms of its specificity and selectivity for the NMDA receptor. 6-Carboxy-6-phenylpiperidin-2-one can also have off-target effects on other receptors in the brain, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 6-Carboxy-6-phenylpiperidin-2-one and its applications. One area of research is the development of more selective NMDA receptor antagonists that can be used as reference compounds in the study of psychostimulants. Another area of research is the investigation of the role of 6-Carboxy-6-phenylpiperidin-2-one in the treatment of drug addiction and other psychiatric disorders. Finally, the development of new methods for the synthesis and purification of 6-Carboxy-6-phenylpiperidin-2-one could lead to improved purity and yield of the compound for laboratory experiments.
Conclusion
In conclusion, 6-Carboxy-6-phenylpiperidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 6-Carboxy-6-phenylpiperidin-2-one is a useful reference compound for the study of psychostimulants and drug addiction, and has been shown to have both stimulant and depressant effects on the central nervous system. While 6-Carboxy-6-phenylpiperidin-2-one has limitations in terms of its specificity and selectivity for the NMDA receptor, there are several future directions for the study of 6-Carboxy-6-phenylpiperidin-2-one and its applications.
Métodos De Síntesis
The synthesis of 6-Carboxy-6-phenylpiperidin-2-one involves the reaction of 2,5-dimethoxybenzaldehyde with N-phenylpiperidin-2-one in the presence of a catalyst. This reaction results in the formation of 6-Carboxy-6-phenylpiperidin-2-one as a white crystalline solid. The purity of the compound can be increased through recrystallization and purification techniques.
Propiedades
Número CAS |
167398-76-7 |
|---|---|
Nombre del producto |
6-Carboxy-6-phenylpiperidin-2-one |
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
6-oxo-2-phenylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-10-7-4-8-12(13-10,11(15)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)(H,15,16) |
Clave InChI |
JFLNHVLKRQQUNV-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(C1)(C2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CC(=O)NC(C1)(C2=CC=CC=C2)C(=O)O |
Sinónimos |
2-Piperidinecarboxylic acid, 6-oxo-2-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



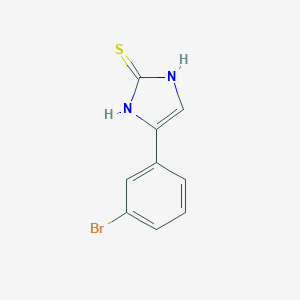
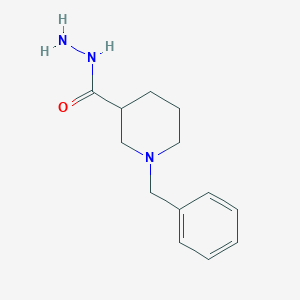
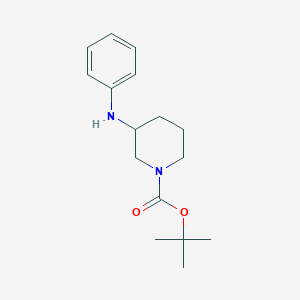
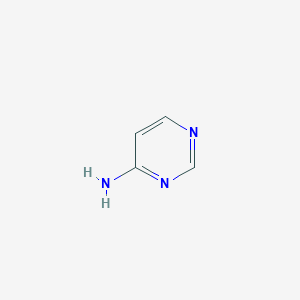
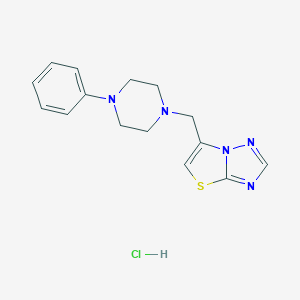

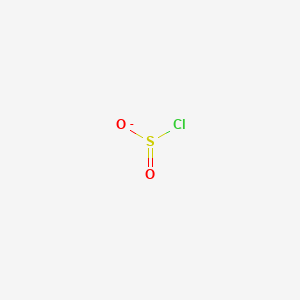
![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)
![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)
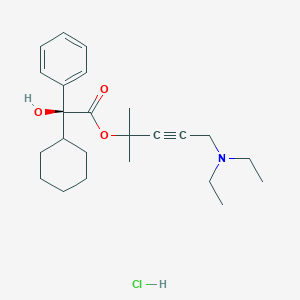
![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)

